6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its unique structure, which includes two methyl groups at positions 6 and 7, an oxo group at position 2, and a carbaldehyde group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include a phenol derivative with methyl groups at positions 6 and 7 and a suitable β-ketoester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or Lewis acids are often employed to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carboxylic acid
Reduction: 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-methanol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzopyran core can interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Diethylamino-2-oxo-2H-1-benzopyran-4-carboxaldehyde
- 4-Formyl-7-diethylamino-coumarin
- 7-Diethylamino-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 6 and 7 can influence the compound’s reactivity and interaction with biological targets, differentiating it from other benzopyran derivatives.
Properties
CAS No. |
404966-36-5 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6,7-dimethyl-2-oxochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-7-3-10-9(6-13)5-12(14)15-11(10)4-8(7)2/h3-6H,1-2H3 |
InChI Key |
HFDZDAYXYLZZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.